molecular formula C11H19F2NO4 B6195370 tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate CAS No. 2680532-17-4

tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate

Cat. No.: B6195370
CAS No.: 2680532-17-4
M. Wt: 267.3
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Description

Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate is a synthetic organic compound characterized by its unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoro Group: The difluoro group is introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Hydroxyethyl Group Addition: The hydroxyethyl group is added through nucleophilic substitution reactions.

    Methoxy Group Addition: The methoxy group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate.

    Carboxylate Formation: The carboxylate group is formed through esterification reactions involving tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the difluoro group, potentially converting it to a single fluorine or hydrogen.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological systems.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoro and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-ethoxyazetidine-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate is unique due to the combination of its azetidine ring, difluoro group, and methoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2680532-17-4

Molecular Formula

C11H19F2NO4

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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